molecular formula C14H13NO2 B1421061 2-(2-Methoxybenzoyl)-5-methylpyridine CAS No. 1187170-10-0

2-(2-Methoxybenzoyl)-5-methylpyridine

Cat. No.: B1421061
CAS No.: 1187170-10-0
M. Wt: 227.26 g/mol
InChI Key: MVGCXZLVBVAMLJ-UHFFFAOYSA-N
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Description

2-(2-Methoxybenzoyl)-5-methylpyridine is an organic compound that belongs to the class of benzoylpyridines This compound is characterized by the presence of a methoxy group attached to the benzoyl moiety and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxybenzoyl)-5-methylpyridine typically involves the acylation of 5-methylpyridine with 2-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

5-Methylpyridine+2-Methoxybenzoyl chlorideThis compound+HCl\text{5-Methylpyridine} + \text{2-Methoxybenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 5-Methylpyridine+2-Methoxybenzoyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyridine ring, forming the corresponding carboxylic acid.

    Reduction: Reduction of the carbonyl group in the benzoyl moiety can yield the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 2-(2-Methoxybenzoyl)-5-carboxypyridine.

    Reduction: 2-(2-Methoxybenzyl)-5-methylpyridine.

    Substitution: 2-(2-Aminobenzoyl)-5-methylpyridine or 2-(2-Thiobenzoyl)-5-methylpyridine.

Scientific Research Applications

2-(2-Methoxybenzoyl)-5-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxybenzoyl)-5-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing the substrate from accessing the active site.

Comparison with Similar Compounds

  • 2-(2-Methoxybenzoyl)pyridine
  • 2-(2-Methoxybenzoyl)-3-methylpyridine
  • 2-(2-Methoxybenzoyl)-4-methylpyridine

Comparison:

    Structural Differences: The position of the methyl group on the pyridine ring varies among these compounds, which can influence their chemical reactivity and biological activity.

    Uniqueness: 2-(2-Methoxybenzoyl)-5-methylpyridine is unique due to its specific substitution pattern, which may confer distinct properties compared to its analogs.

Properties

IUPAC Name

(2-methoxyphenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-7-8-12(15-9-10)14(16)11-5-3-4-6-13(11)17-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGCXZLVBVAMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501236168
Record name (2-Methoxyphenyl)(5-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501236168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187170-10-0
Record name (2-Methoxyphenyl)(5-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methoxyphenyl)(5-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501236168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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